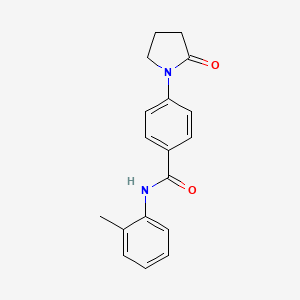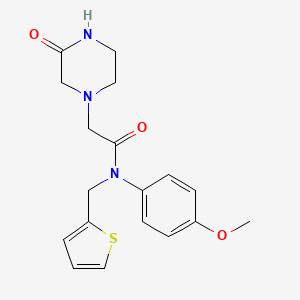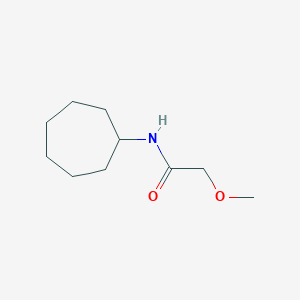![molecular formula C14H18N4O B7645452 1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea, also known as ACPU, is a urea derivative that has been studied for its potential therapeutic applications. ACPU has been synthesized using various methods and has been found to have a unique mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea is not fully understood. However, it has been found to act as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) and increase the levels of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. Additionally, this compound has been found to increase the levels of BDNF, which is important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. Additionally, this compound has been found to have good bioavailability and can cross the blood-brain barrier. However, this compound has some limitations for lab experiments. It has been found to be unstable in acidic conditions and can degrade over time.
Future Directions
There are several future directions for the study of 1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea. One potential direction is the further exploration of its anti-inflammatory and analgesic properties. Additionally, the potential use of this compound in the treatment of neuropathic pain and depression should be further investigated. The mechanism of action of this compound should also be further studied to better understand its therapeutic potential. Furthermore, the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease, should be explored. Finally, the development of more stable analogs of this compound should be investigated to improve its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a urea derivative that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a unique mechanism of action. This compound has been found to have anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of neuropathic pain and depression. Additionally, this compound has been found to have antioxidant properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the further exploration of its anti-inflammatory and analgesic properties, the potential use in the treatment of neurodegenerative diseases, and the development of more stable analogs.
Synthesis Methods
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,2-cyclohexanediamine with 3-cyanophenyl isocyanate in the presence of a catalyst. The resulting product is then treated with urea to obtain this compound.
Scientific Research Applications
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in the treatment of neuropathic pain and depression. Additionally, this compound has been found to have antioxidant properties.
properties
IUPAC Name |
1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-9-10-4-3-5-11(8-10)17-14(19)18-13-7-2-1-6-12(13)16/h3-5,8,12-13H,1-2,6-7,16H2,(H2,17,18,19)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRJNKCYQZFLV-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)

![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)

![2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7645409.png)
![6-[2-(dimethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645413.png)
![[2-(ethylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7645420.png)

![(3S)-1-[(2-chlorophenyl)methyl]-N-[2-(4-chlorophenyl)sulfanylethyl]piperidine-3-carboxamide](/img/structure/B7645434.png)
![N-[(1R,2R)-2-aminocyclohexyl]naphthalene-2-carboxamide](/img/structure/B7645446.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)